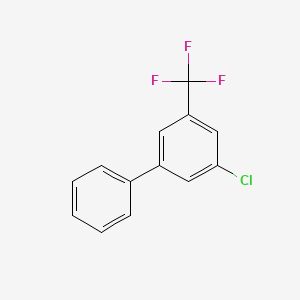

3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Advanced Materials

Biphenyl scaffolds, which consist of two phenyl rings connected by a single bond, are fundamental structural motifs in organic chemistry. nih.govacs.org Their rigid yet conformationally flexible nature makes them privileged structures in a variety of applications. Biphenyl derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). nih.govnist.gov The biphenyl framework serves as a versatile precursor for a wide range of more complex molecules, allowing for functionalization to tune its electronic and steric properties. acs.org This adaptability has made biphenyls a central focus in drug discovery and materials science. chemicalbook.com

Significance of Halogen Substitution (Chlorine) in Biphenyl Derivatization

The introduction of halogen atoms, particularly chlorine, onto a biphenyl scaffold significantly influences its chemical and physical properties. Chlorine substitution can alter the electronic nature of the aromatic rings, impact the molecule's conformation, and provide a handle for further chemical transformations. rsc.org The position of the chlorine substituent is a critical factor in determining the reactivity and biological activity of the resulting biphenyl derivative. For instance, the placement of chlorine atoms can affect the rate of enzymatic oxidation in biological systems. rsc.org Furthermore, halogenated biphenyls have been extensively studied for their environmental persistence and bioaccumulation, making the understanding of their properties crucial. In synthetic chemistry, the chlorine atom can act as a leaving group or a directing group in various coupling reactions, facilitating the construction of more complex molecular architectures.

Impact of Trifluoromethyl Groups (-CF3) on Molecular Properties and Reactivity Profiles

The trifluoromethyl (-CF3) group is a unique and powerful substituent in organic chemistry, known for its profound effects on molecular properties. acs.orgresearchgate.net Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the electronic distribution within a molecule and influence its acidity or basicity. quora.com The -CF3 group is also highly lipophilic, enhancing a molecule's ability to permeate biological membranes, a property often exploited in the design of pharmaceuticals and agrochemicals. acs.orgbeilstein-journals.org

One of the most significant contributions of the trifluoromethyl group is its ability to enhance metabolic stability. acs.org The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation. acs.org This can lead to a longer biological half-life for molecules containing this group. researchgate.net The steric bulk of the trifluoromethyl group can also influence the conformation of a molecule, which can in turn affect its binding affinity to biological targets. acs.org

Overview of Research Trajectories for Complex Biaryl Architectures

The synthesis and study of complex biaryl architectures, such as 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl, are driven by the demand for novel molecules with tailored properties for a range of applications. Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings, have revolutionized the ability to construct these molecules with high efficiency and selectivity. nih.gov Current research focuses on developing more sustainable and atom-economical synthetic routes, including C-H activation and electrochemical methods. chemicalbook.com There is also a significant effort to create biaryl compounds with unique electronic and photophysical properties for use in advanced materials. The exploration of structure-activity relationships in complex biaryls continues to be a major driver in medicinal chemistry, with the goal of developing new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClF3 |

|---|---|

Molecular Weight |

256.65 g/mol |

IUPAC Name |

1-chloro-3-phenyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8ClF3/c14-12-7-10(9-4-2-1-3-5-9)6-11(8-12)13(15,16)17/h1-8H |

InChI Key |

FCGUNKKTAKPJRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Physical and Chemical Properties of 3 Chloro 5 Trifluoromethyl 1,1 Biphenyl

The specific physical and chemical properties of 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl are crucial for its handling, application, and understanding its behavior in various systems. While extensive experimental data for this specific compound is not widely available in public literature, its key properties can be summarized based on available database information and predicted values.

| Property | Value |

| Molecular Formula | C13H8ClF3 researchgate.net |

| Molecular Weight | 256.65 g/mol researchgate.net |

| IUPAC Name | 1-chloro-3-phenyl-5-(trifluoromethyl)benzene researchgate.net |

| CAS Number | 1214331-70-0 researchgate.net |

| Calculated XLogP3-AA | 5.1 researchgate.net |

| Hydrogen Bond Donor Count | 0 researchgate.net |

| Hydrogen Bond Acceptor Count | 3 researchgate.net |

| Rotatable Bond Count | 1 researchgate.net |

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways

Mechanistic Studies of Aromatic Substitution and Cross-Coupling Reactions

The formation of the 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl scaffold is primarily achieved through metal-catalyzed cross-coupling reactions, which involve the joining of two aryl fragments. arabjchem.org The mechanistic pathways of these reactions, particularly those involving palladium catalysts, have been extensively studied to understand the roles of various components and to optimize reaction conditions for efficiency and selectivity.

Elucidation of Reaction Intermediates and Transition States

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through a sequence of elementary steps involving distinct intermediates. rsc.orguwindsor.ca While direct experimental data for this compound is not detailed, the mechanism can be inferred from studies on similar aryl chlorides.

In reactions involving substrates with multiple potential reaction sites, such as chloroaryl triflates, the nature of the palladium ligation state can influence which bond undergoes oxidative addition. nsf.gov For instance, monoligated palladium complexes may preferentially react at a C-Cl bond, while bisligated complexes might favor a C-OTf bond, highlighting the complexity of the transition states involved. nsf.gov

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

The choice of catalyst and, more critically, the ancillary ligands coordinated to the metal center, plays a paramount role in the success of cross-coupling reactions involving aryl chlorides. Aryl chlorides are known for their relative inertness compared to aryl bromides or iodides, necessitating highly active catalytic systems. uwindsor.ca

Catalysts for these transformations are often based on palladium, with common precursors being Pd(OAc)₂ and Pd₂(dba)₃. nsf.govnih.gov However, the "naked" palladium is often insufficient. The efficacy of the catalyst is dramatically enhanced by electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). uwindsor.carsc.org These ligands facilitate the crucial oxidative addition step and stabilize the palladium intermediates.

Ligands like the Buchwald-type biarylphosphines (e.g., XPhos, RuPhos) are particularly effective for coupling challenging substrates like aryl chlorides. uwindsor.canih.govacs.org The bulk and electron-donating properties of these ligands promote the formation of the active monoligated "L-Pd(0)" species, which is highly reactive towards the C-Cl bond. acs.org The choice of ligand can also dictate chemoselectivity when multiple halide or pseudohalide groups are present on the aromatic ring. nsf.govrsc.org For example, in the coupling of chloroaryl triflates, certain phosphine ligands favor reaction at the triflate group, while others can direct reactivity towards the chloride. nsf.gov

Below is a table summarizing the roles of various catalyst and ligand types in cross-coupling reactions relevant to the synthesis of substituted biphenyls.

| Catalyst/Ligand Type | Key Features | Role in Reaction Efficacy and Selectivity |

| **Palladium Salts (e.g., PdCl₂, Pd(OAc)₂) ** | Precursors to the active Pd(0) catalyst. | Often require ancillary ligands for high activity, especially with aryl chlorides. Can sometimes be effective in "ligand-free" conditions for specific substrates. nsf.gov |

| Trialkyl/Triaryl Phosphines | Basic phosphine ligands. | Can be effective for activated aryl chlorides but often struggle with electron-neutral or -rich substrates. uwindsor.ca |

| Buchwald-type Biarylphosphines (e.g., XPhos) | Bulky and electron-rich monophosphine ligands. | Highly effective for activating inert C-Cl bonds, promoting fast oxidative addition and reductive elimination. uwindsor.canih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands. | Offer high thermal stability and activity, serving as effective alternatives to phosphine ligands for difficult couplings. rsc.org |

| Bidentate Phosphine Ligands | Ligands with two coordinating phosphorus atoms. | Can influence the geometry and reactivity of the palladium center, affecting selectivity in certain reactions. rsc.org |

Kinetic and Thermodynamic Analysis of Transformations

The kinetics of cross-coupling reactions are heavily influenced by the rates of the individual steps in the catalytic cycle, particularly the oxidative addition, which is often rate-limiting for unreactive aryl chlorides. The electronic nature of the substituents on the aryl chloride impacts this step; electron-withdrawing groups like the trifluoromethyl group can facilitate the reaction by making the carbon atom of the C-Cl bond more electrophilic and susceptible to attack by the Pd(0) catalyst.

Transformations Involving the Biphenyl (B1667301) Linkage

The single C-C bond connecting the two aryl rings in biphenyl systems is a key structural feature that dictates the molecule's three-dimensional shape and properties. Rotation around this bond is a critical dynamic process.

Rotational Barriers and Atropisomerism in Substituted Biphenyls

Rotation around the central C-C bond in biphenyls is not entirely free due to steric hindrance between the substituents on the rings, particularly those at the ortho positions (2, 2', 6, and 6'). rsc.org This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (rotamers) at a given temperature. researchgate.netnih.govprinceton.edu

The stability of atropisomers is determined by the height of the rotational energy barrier. A commonly accepted criterion for observable atropisomerism at room temperature is a rotational barrier high enough that the half-life for interconversion is greater than 1000 seconds. princeton.edu The primary factor influencing this barrier is the steric bulk of the ortho-substituents. rsc.org Large groups at these positions clash as the rings rotate through a planar conformation, significantly raising the energy of the transition state for rotation.

In the case of this compound, both the chloro and trifluoromethyl groups are in meta positions relative to the biphenyl linkage. Substituents in the meta and para positions have a minimal effect on the rotational barrier. rsc.org Therefore, this specific compound is not expected to exhibit stable atropisomerism at ambient temperatures, as the barrier to rotation would be too low to prevent rapid interconversion of its conformers.

Reactivity of Peripheral Functional Groups

The reactivity of the peripheral functional groups on the this compound core is significantly influenced by the electronic properties of the substituents. The chlorine atom and the trifluoromethyl group are both electron-withdrawing, which deactivates the substituted phenyl ring towards electrophilic attack. Conversely, these groups activate the ring for nucleophilic aromatic substitution.

The biphenyl system, with its two phenyl rings, presents multiple sites for electrophilic aromatic substitution (EAS). The directing effects of the substituents on one ring influence the position of substitution on both rings. In the case of this compound, the substituted ring is strongly deactivated due to the powerful electron-withdrawing nature of both the chloro and trifluoromethyl groups. nih.govyoutube.commdpi.com

The trifluoromethyl group (-CF₃) is one of the most potent electron-withdrawing groups in organic chemistry, primarily through its strong inductive effect. nih.govmdpi.com This deactivation makes electrophilic attack on the substituted ring significantly slower than on the unsubstituted phenyl ring. beilstein-journals.org The chloro group, while also deactivating due to its inductive effect, can donate electron density through resonance, but this effect is weaker than its withdrawal.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the unsubstituted phenyl ring. The substitution on this ring will be directed to the ortho and para positions, as is typical for phenyl-substituted benzenes. youtube.com

For the substituted ring, if forced to react, the directing effects of the existing substituents would come into play. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. youtube.com Given the strong deactivating nature of the trifluoromethyl group, any electrophilic substitution on this ring would be sluggish and would likely be directed to the positions meta to the -CF₃ group and ortho/para to the -Cl group. However, the position between the two substituents is sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | This compound-4'-nitro and this compound-2'-nitro |

| Br₂/FeBr₃ (Bromination) | This compound-4'-bromo and this compound-2'-bromo |

| SO₃/H₂SO₄ (Sulfonation) | This compound-4'-sulfonic acid and this compound-2'-sulfonic acid |

The presence of the electron-withdrawing trifluoromethyl group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced for leaving groups positioned ortho and para to the trifluoromethyl group. In this compound, the chlorine atom is meta to the trifluoromethyl group, which provides less activation compared to an ortho or para relationship. However, the cumulative electron-withdrawing effect of the trifluoromethyl group and the second phenyl ring still renders the chloro-substituted carbon susceptible to nucleophilic attack.

Common SNAr reactions involve the displacement of the chloride by nucleophiles such as amines, alkoxides, and hydroxides. These reactions typically require elevated temperatures and sometimes the use of a strong base.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product |

| Amine (R-NH₂) | R-NH₂, Base, Heat | 3-(Alkylamino)-5-(trifluoromethyl)-1,1'-biphenyl |

| Alkoxide (RO⁻) | ROH, Base, Heat | 3-(Alkoxy)-5-(trifluoromethyl)-1,1'-biphenyl |

| Hydroxide (OH⁻) | NaOH or KOH, Heat | 3-(Trifluoromethyl)-[1,1'-biphenyl]-5-ol |

The trifluoromethyl group is generally considered to be highly stable and resistant to chemical transformations due to the strength of the carbon-fluorine bond. mdpi.com Cleavage of the C-CF₃ bond is difficult and typically requires harsh reaction conditions, such as treatment with strong reducing agents or certain transition metal complexes, which are not commonly employed in standard organic synthesis.

Modification of the trifluoromethyl group itself is also challenging. However, under specific and often vigorous conditions, it can undergo certain transformations. For instance, hydrolysis of the trifluoromethyl group to a carboxylic acid group is a known, albeit difficult, transformation that usually requires strong acids or bases at high temperatures.

Given the stability of the -CF₃ group, derivatization of this compound is more likely to occur at other positions on the molecule, such as through SNAr at the chloro position or electrophilic substitution on the unsubstituted ring.

Redox Chemistry and Electrocatalytic Transformations

The redox chemistry of this compound is influenced by the presence of the electron-withdrawing groups and the biphenyl system. The trifluoromethyl group, being strongly electron-withdrawing, will make the molecule more difficult to oxidize and easier to reduce.

Electrochemical studies, such as cyclic voltammetry, would likely reveal a high reduction potential due to the stabilization of the resulting radical anion by the -CF₃ and -Cl substituents. The reduction process could potentially lead to the cleavage of the carbon-chlorine bond, a common pathway for halogenated aromatic compounds. This electrochemically induced dehalogenation can be a useful synthetic strategy.

Electrocatalytic transformations could be employed to facilitate reactions that are otherwise difficult. For example, the reduction of the chloro group could be catalyzed by transition metal complexes, lowering the overpotential required for the reaction and improving selectivity. Similarly, electrocatalytic oxidation could potentially lead to the formation of hydroxylated or coupled products, although the deactivating nature of the substituents would make oxidation challenging. Further research is needed to fully explore the electrocatalytic potential of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijrte.org By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and various electronic properties. For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular structure and compute its electronic properties. mdpi.comchemijournal.com

These calculations reveal how the substituents—the chlorine atom and the trifluoromethyl group—influence the electron distribution across the biphenyl system. The high electronegativity of these groups leads to a significant redistribution of electron density, which in turn dictates the molecule's reactivity and intermolecular interactions. nih.gov

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Dipole Moment | Non-zero | Indicates an asymmetric distribution of charge, influencing solubility and intermolecular forces. |

| Molecular Geometry | Twisted biphenyl rings | The steric hindrance between the rings prevents a planar conformation. |

| Electron Density | Higher density on Cl and CF3 | Highlights the electron-withdrawing nature of the substituents. |

This is an interactive data table. Users can sort and filter the information.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity. bhu.ac.in The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be distributed primarily across the biphenyl rings, while the LUMO may be more localized, influenced by the electron-withdrawing substituents. From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Key Quantum Chemical Reactivity Indices

| Reactivity Index | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to accept electrons. |

This is an interactive data table. Users can sort and filter the information.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The defining conformational feature of the biphenyl system is the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance, biphenyl and its derivatives are typically non-planar. The rotation around the central C-C bond is associated with an energy barrier. researchgate.net

Computational studies on similar 3,3'-disubstituted biphenyls have shown that these molecules often exhibit a double minimum in their rotational energy profile, with energy minima occurring at dihedral angles around 45° and 135°. acs.org The energy barriers to rotation are influenced by the size and nature of the substituents. For this compound, the presence of substituents on one ring is expected to create a complex potential energy surface for this rotation.

Table 3: Torsional Angles and Energy Barriers for Substituted Biphenyls

| Compound | Method | Twist Angle (°) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | B3LYP/6-311+G* | 42.5 | 2.17 (at 0°), 1.79 (at 90°) | acs.org |

| 3,3'-Dichlorobiphenyl | B3LYP/6-311+G* | ~45 and ~135 | Not specified | acs.org |

This is an interactive data table. Users can sort and filter the information.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic signatures, which can be invaluable for interpreting experimental data.

Quantum chemical calculations, particularly DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (FT-IR and Raman). nih.govdergipark.org.tr The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra. epstem.net For vibrational spectra, the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr

For this compound, theoretical calculations can predict:

¹H and ¹³C NMR: The chemical shifts for each unique proton and carbon atom, reflecting the electronic environment shaped by the substituents.

¹⁹F NMR: A characteristic signal for the trifluoromethyl group.

IR and Raman Spectra: The frequencies and intensities of vibrational modes, such as C-Cl stretching, C-F stretching, and aromatic C-H stretching.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Predicted Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch (CF3) | 1100 - 1350 | Strong |

This is an interactive data table. Users can sort and filter the information.

Despite a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies focusing solely on the compound This compound were found. The search included queries for computational NMR and IR spectroscopy, as well as in silico studies of its molecular interactions, such as docking and molecular dynamics simulations.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for the outlined sections, as the primary research data for this particular chemical compound does not appear to be available in the public domain.

Spectroscopic Characterization of 3 Chloro 5 Trifluoromethyl 1,1 Biphenyl

Strategies for the Construction of Biphenyl (B1667301) Core Structures

The formation of the C-C bond linking the two aryl rings in biphenyl structures is a cornerstone of modern organic synthesis. For a specifically substituted compound like this compound, the choice of strategy depends on factors such as starting material availability, functional group tolerance, and desired yield. The primary approaches involve the coupling of two pre-functionalized aromatic rings.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing biaryl linkages. researchgate.net These reactions offer high efficiency and functional group tolerance, making them indispensable tools for synthesizing complex molecules.

Suzuki-Miyaura Coupling Protocols for Biphenyl Formation

The Suzuki-Miyaura coupling is one of the most versatile and frequently employed methods for C-C bond formation, particularly for biphenyl synthesis. mdpi.comgre.ac.uk The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.com

For the synthesis of this compound, two primary Suzuki-Miyaura routes are feasible:

Route A: Coupling of 3-chloro-5-(trifluoromethyl)phenylboronic acid with a halobenzene (e.g., bromobenzene (B47551) or iodobenzene).

Route B: Coupling of an aryl halide, such as 1-bromo-3-chloro-5-(trifluoromethyl)benzene, with phenylboronic acid.

These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂. nih.gov A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the catalytic cycle. nih.govrsc.org The choice of solvent, ligand, and reaction temperature can be critical, especially when dealing with electronically demanding substrates like those containing a trifluoromethyl group. acs.org

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Electrophilic Partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | C-C Bond Formation |

| Ligand | PPh₃, SPhos, Buchwald-type phosphines | Stabilize & Activate Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boron Reagent |

| Solvent | Toluene (B28343)/Water, Dioxane, THF, DMF | Reaction Medium |

Kumada, Negishi, and Stille Coupling Applications

Besides the Suzuki coupling, other seminal cross-coupling reactions are highly applicable for synthesizing the target biphenyl.

Kumada Coupling: This was the first palladium- or nickel-catalyzed cross-coupling reaction developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org To form this compound, one could react phenylmagnesium bromide with 1-bromo-3-chloro-5-(trifluoromethyl)benzene in the presence of a nickel catalyst, such as NiCl₂(dppe). youtube.com A key advantage is the low cost and high reactivity of Grignard reagents, though their functional group tolerance is lower than that of organoboron compounds. organic-chemistry.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which offers a balance of high reactivity and improved functional group tolerance compared to Grignard reagents. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling a pre-formed arylzinc reagent, like (3-chloro-5-(trifluoromethyl)phenyl)zinc chloride, with a halobenzene. nih.gov Palladium and nickel complexes are both effective catalysts for this transformation. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild. wikipedia.org A plausible route would be the reaction of tributyl(phenyl)stannane with 1-bromo-3-chloro-5-(trifluoromethyl)benzene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. wikipedia.org

Ullmann and Wurtz-Fittig Homocoupling and Cross-Coupling Approaches

These classical reactions represent some of the earliest methods for forming aryl-aryl bonds.

Ullmann Reaction: The traditional Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comthermofisher.com It typically requires high temperatures (>200°C) and stoichiometric amounts of copper powder. byjus.comorganic-chemistry.org While primarily used for homocoupling, unsymmetrical or cross-coupling is possible if one reactant is used in large excess. byjus.com Synthesizing the target compound would be challenging via this method, but it could theoretically be achieved by coupling 1-bromo-3-chloro-5-(trifluoromethyl)benzene and a halobenzene under harsh conditions. Modern modifications have improved the scope and mildness of Ullmann-type reactions. wikipedia.org

Wurtz-Fittig Reaction: This reaction is a modification of the Wurtz reaction, where an aryl halide and an alkyl halide are coupled using sodium metal. wikipedia.org The Fittig modification allows for the coupling of two aryl halides to form a biphenyl. youtube.com The reaction of 1-bromo-3-chloro-5-(trifluoromethyl)benzene and bromobenzene with sodium metal in dry ether could, in principle, yield the desired product, but would likely suffer from competing homocoupling of both starting materials, leading to a mixture of products and low yields. brainly.inunacademy.com

Direct Arylation and Electrophilic Substitution Routes

Direct Arylation (C-H Activation): More recent strategies aim to form the biaryl bond by activating a C-H bond on one of the aromatic rings, thus avoiding the need to pre-functionalize both coupling partners. organic-chemistry.org For instance, a palladium-catalyzed direct arylation could couple 1-chloro-3-(trifluoromethyl)benzene directly with a halobenzene. Research has demonstrated the viability of using chloroaryl triflates, such as 3-chloro-5-(trifluoromethyl)phenyl triflate, in palladium-catalyzed direct α-arylation of carbonyl compounds, indicating the potential for C-H activation pathways involving this scaffold. nih.gov This approach offers greater atom economy and more convergent synthetic routes. organic-chemistry.org

Electrophilic Substitution: While fundamental to aromatic chemistry, constructing the this compound scaffold via electrophilic aromatic substitution, such as a Friedel-Crafts arylation, is challenging. libretexts.org Attempting to arylate 1-chloro-3-(trifluoromethyl)benzene would face regioselectivity issues. The trifluoromethyl group is a powerful electron-withdrawing group and is strongly meta-directing, while the chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. youtube.com This conflict in directing effects would likely result in a complex mixture of isomers with low yields of the desired product.

Stereoselective Synthesis of Atropisomeric Biphenyls

Atropisomerism occurs in biphenyls when rotation around the single bond connecting the two aryl rings is significantly hindered, leading to stable, non-interconverting rotational isomers (enantiomers). This hindrance is typically caused by the presence of bulky substituents at the four ortho positions (2, 2', 6, and 6') of the biphenyl core.

The parent compound, this compound, does not possess sufficiently large ortho-substituents and therefore does not exhibit atropisomerism. However, the synthetic methodologies discussed can be adapted to create analogues of this compound that are atropisomeric.

The stereoselective synthesis of such analogues would require an asymmetric coupling strategy. Key approaches include:

Chiral Ligand-Controlled Coupling: Using a chiral ligand on the metal catalyst (e.g., palladium) can induce enantioselectivity during the C-C bond-forming step. Ligands like BINAP are commonly used in asymmetric Suzuki and Negishi couplings to control the axial chirality of the resulting biaryl product.

Substrate-Controlled Synthesis: Incorporating a chiral auxiliary onto one of the coupling partners can direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Kinetic Resolution: A racemic mixture of an atropisomeric biaryl can be resolved using a chiral catalyst that selectively reacts with one enantiomer faster than the other.

These stereoselective methods would be applicable to the synthesis of analogues such as 2-substituted-3-chloro-5-(trifluoromethyl)-1,1'-biphenyl derivatives where the 2-substituent and substituents on the second ring are large enough to create a significant barrier to rotation.

Targeted Functionalization and Introduction of Key Substituents

The synthesis of specifically substituted biphenyls like this compound relies on precise methods for introducing functional groups onto the aromatic rings. The strategic placement of both the chloro and trifluoromethyl groups is critical and requires advanced synthetic methodologies that offer high regioselectivity and efficiency. These methods often involve either the functionalization of a pre-formed biphenyl scaffold or the coupling of two appropriately substituted benzene (B151609) derivatives. rsc.orgnih.gov

The introduction of a chlorine atom at a specific position on a biphenyl ring is a key step in synthesizing compounds such as this compound. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of the chlorination is governed by the electronic and steric effects of the substituents already present on the ring.

In a precursor such as 3-(trifluoromethyl)-1,1'-biphenyl, the trifluoromethyl group (-CF3) is a powerful electron-withdrawing and meta-directing group. Therefore, direct chlorination would be expected to place the incoming chloro substituent at the positions meta to the -CF3 group (positions 2, 4, and 6). To achieve the desired 3-chloro-5-(trifluoromethyl) substitution pattern, the strategy must account for the directing effects of both the -CF3 group and the second phenyl ring.

Common chlorinating agents used for such transformations include sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or ferric chloride (FeCl3). researchgate.net The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield of the desired isomer. For instance, the use of moderators or specific solvent systems can enhance para-selectivity in the chlorination of substituted phenols, a principle that can be adapted for other aromatic systems. researchgate.net

An alternative to direct chlorination of the biphenyl is the use of a Suzuki or Ullmann coupling reaction, which joins two pre-functionalized rings. nih.govnih.gov For example, 3-chloro-5-bromoaniline could be converted to a boronic acid or ester and then coupled with a trifluoromethyl-substituted phenyl partner. This approach offers greater control over the final substitution pattern, avoiding issues with regioselectivity in the chlorination step.

| Chlorination Method | Reagents | Typical Substrates | Key Features |

| Electrophilic Aromatic Chlorination | Cl2, SO2Cl2, NCS | Activated or deactivated aromatic rings | Regioselectivity is directed by existing substituents. Lewis acids (e.g., AlCl3, FeCl3) are often required. |

| Sandmeyer Reaction | NaNO2, HCl; CuCl | Aryl amines (via diazonium salts) | Allows for the introduction of chlorine from an amino group precursor, offering high regiocontrol. |

| Suzuki or Ullmann Coupling | Pd or Cu catalyst | Pre-chlorinated aryl halides and arylboronic acids (or other organometallics) | Builds the biphenyl scaffold with the chlorine atom already in the desired position, providing excellent regiocontrol. rsc.orgnih.gov |

NCS: N-Chlorosuccinimide

The trifluoromethyl (-CF3) group is a crucial pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govwikipedia.orgresearchgate.net Its introduction into aromatic systems can be challenging and has led to the development of numerous specialized techniques.

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate bearing an electrophilic leaving group (typically a halide) with a nucleophilic "CF3-" source. Copper-mediated or -catalyzed cross-coupling reactions are the most common methods in this category. longdom.org

A widely used protocol involves reacting an aryl halide (iodide, bromide, or sometimes chloride) with a trifluoromethyl source in the presence of a copper catalyst. acs.org Common nucleophilic trifluoromethylating agents include trimethyl(trifluoromethyl)silane (TMSCF3, also known as the Ruppert-Prakash reagent) and potassium trifluoroacetate (B77799) (CF3CO2K). researchgate.netnih.gov The reaction with TMSCF3 typically requires a fluoride (B91410) source to generate the active trifluoromethyl anion. While aryl iodides are generally the most reactive substrates, advancements have made the trifluoromethylation of aryl bromides and even chlorides more feasible. acs.orgacs.org These reactions often require ligands to stabilize the copper catalyst and high temperatures. acs.org Flow chemistry systems have been shown to accelerate these reactions, achieving high yields in minutes using inexpensive sources like CF3CO2K. nih.gov

| Reagent/System | Typical Conditions | Substrate Scope | Advantages/Disadvantages |

| TMSCF3 / Fluoride Source | Cu(I) catalyst, DMF or NMP, 80-160 °C | Aryl Iodides, Bromides | Adv: Widely used and effective. Disadv: Stoichiometric fluoride activator needed. |

| CF3CO2K or CF3CO2Na | Cu(I) catalyst, DMF or Sulfolane, 140-200 °C | Aryl Iodides, Bromides | Adv: Inexpensive and readily available CF3 source. researchgate.netbeilstein-journals.orgDisadv: Requires high temperatures due to decarboxylation step. |

| Fluoroform-derived CuCF3 | Ligandless, DMF, 23–50 °C | Aryl Iodides, activated Bromides/Chlorides | Adv: Utilizes fluoroform (a greenhouse gas), mild conditions, high yields. organic-chemistry.orgDisadv: Reagent stability can be an issue. |

DMF: Dimethylformamide; NMP: N-Methyl-2-pyrrolidone

Electrophilic trifluoromethylation reagents deliver a "CF3+" synthon to a nucleophilic substrate, such as an electron-rich arene, enolate, or phenol (B47542). brynmawr.edu Hypervalent iodine reagents, often called Togni reagents, are prominent in this class due to their stability, reactivity, and ease of handling. rsc.orgacs.org

There are two main classes of these reagents: the original Togni reagent I (an iodosulfoximine-based compound) and Togni reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one). acs.orgnih.gov These crystalline, air-stable solids can trifluoromethylate a wide variety of nucleophiles. rsc.org For aromatic precursors, this method is most effective with electron-rich systems or organometallic intermediates like Grignard reagents or boronic acids. The reaction mechanism involves the transfer of the CF3 group from the hypervalent iodine center to the nucleophilic substrate. acs.org Simplified, one-pot syntheses of these valuable reagents have been developed, making them more accessible for large-scale applications. researchgate.net

A more recent and powerful strategy is the direct conversion of a hydroxyl group to a trifluoromethyl group. nih.govprinceton.edu Deoxytrifluoromethylation allows for the late-stage functionalization of complex molecules, leveraging the common availability of phenolic precursors. osti.gov

This transformation can be achieved using copper metallaphotoredox-mediated protocols. nih.govprinceton.edu In this process, the alcohol or phenol is activated in situ, often with a benzoxazolium salt, to form a reactive intermediate. This intermediate then undergoes a C(sp²)-CF3 or C(sp³)-CF3 bond-forming reaction with a suitable trifluoromethyl source under photocatalytic conditions. nih.gov This method is advantageous as it bypasses the need to first convert the hydroxyl group into a halide or other leaving group, thus shortening the synthetic sequence. The scope of this reaction is broad, accommodating primary, secondary, and tertiary alcohols, as well as complex, drug-like molecules. nih.govresearchgate.net

One of the oldest and most industrially relevant methods for introducing a trifluoromethyl group is through a halogen exchange (HALEX) reaction. This process typically involves converting a benzotrichloride (B165768) (-CCl3) group into a benzotrifluoride (B45747) (-CF3) group using a fluorinating agent.

The synthesis of the benzotrichloride precursor can often be achieved through radical chlorination of the corresponding toluene derivative. nih.gov The subsequent fluorine exchange is carried out with reagents such as antimony trifluoride (SbF3, the Swarts reaction) or anhydrous hydrogen fluoride (HF). mdpi.comgoogle.com These reactions are often performed under harsh conditions, including high temperatures and pressures, and may require a catalyst such as antimony pentachloride (SbCl5). mdpi.com While effective for structurally simple and robust molecules, the aggressive conditions limit its application for more complex or sensitive substrates. nih.gov Nevertheless, it remains a cost-effective method for the large-scale production of certain benzotrifluorides.

Advanced Trifluoromethylation Techniques

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of the this compound scaffold and its analogues from elementary starting materials necessitates sophisticated multi-step synthetic sequences. These pathways are designed to build molecular complexity in a controlled and efficient manner, moving beyond simple one-pot coupling reactions. Key strategies involve the assembly of the biaryl core through sequential bond-forming events or the pre-functionalization of aromatic precursors followed by a coupling reaction. These methods offer precise control over the substitution pattern on both aromatic rings, which is crucial for tailoring the physicochemical properties of the final compounds. Advanced approaches in this category include cascade and domino reactions, which enhance synthetic efficiency by combining multiple transformations into a single operation, and the sequential functionalization of aromatic rings, which allows for the programmed introduction of various substituents.

Cascade and Domino Reaction Sequences

One notable cascade strategy applicable to the formation of highly functionalized biaryls involves a transition-metal-free pathway initiated by a nucleophilic aromatic substitution (SNAr) followed by a acs.orgacs.org-sigmatropic rearrangement. sci-hub.senih.gov In this approach, an N-arylhydroxylamine reacts with an electron-deficient aryl halide. This sequence first generates a transient N,O-diarylhydroxylamine intermediate through O-arylation, which then rapidly undergoes rearrangement and subsequent rearomatization to form functionalized 2-hydroxy-2'-amino-1,1'-biaryl products. nih.gov This methodology allows for the rapid assembly of structurally diverse and sterically hindered biaryls under mild conditions. sci-hub.senih.gov

Another powerful example is the visible-light-promoted cascade cyclization of precursors like 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles. acs.org In such reactions, multiple C-C and C-N bonds can be formed in a single operation through a sequence of radical additions and cyclizations, leading to complex polycyclic structures built upon the biphenyl scaffold. acs.org Similarly, domino reactions involving the oxidation of benzylic amino groups on 2-(aminomethyl)biphenyls can lead to the formation of fluorenone scaffolds through a cyclization and subsequent oxidation sequence. beilstein-journals.org

The table below illustrates representative examples of cascade reactions used in the synthesis of complex biaryl systems, showcasing the diversity of triggers and resulting structures.

| Reaction Type | Precursors | Key Transformations | Product Scaffold | Ref. |

| SNAr / acs.orgacs.org-Sigmatropic Rearrangement | N-Arylhydroxylamine, Electron-deficient Aryl Halide | O-Arylation, Rearrangement, Rearomatization | 2-Hydroxy-2'-amino-1,1'-biaryl | nih.gov |

| Visible-Light-Promoted Radical Cascade | 3-Ethynyl-[1,1'-biphenyl]-2-carbonitrile, Unsaturated α-Bromocarbonyl | Radical Addition, Multiple Cyclizations | Tetrahydrobenzo[mn]cyclopenta[b]acridine | acs.org |

| Aryne-Mediated Cascade | Functionalized Aryne Precursor, Secondary Amine | Nucleophilic Addition, Smiles-Truce Rearrangement | 3-Amino-2-aryl-phenol | nih.gov |

| Oxidative Domino Cyclization | 2-(Aminomethyl)biphenyl | Benzylic Oxidation, Intramolecular Cyclization, Re-oxidation | Fluorenone | beilstein-journals.org |

This table presents examples of cascade and domino reactions for the synthesis of biaryl analogues and related fused systems.

Sequential Functionalization of Aromatic Rings

Sequential functionalization provides a robust and versatile platform for the synthesis of unsymmetrically substituted biphenyls, including analogues of this compound. This strategy involves the stepwise introduction of functional groups onto one or both aromatic rings either before or after the formation of the biaryl bond. This methodical approach allows for precise control over the final substitution pattern, which is often difficult to achieve through direct functionalization of the parent biphenyl.

A primary method within this category is sequential cross-coupling. For instance, the synthesis of unsymmetrically substituted p-terphenyls has been achieved using sequentially selective Suzuki-Miyaura cross-coupling reactions on a dihalogenated benzene ring. tandfonline.com By carefully controlling reaction conditions (e.g., catalyst, ligand, temperature), one halogen can be selectively coupled with a first arylboronic acid, followed by a second, different arylboronic acid coupling at the remaining halogenated site. tandfonline.com This principle is directly applicable to the synthesis of the target scaffold, for example, by starting with a di- or tri-halogenated benzene ring and sequentially coupling it with an appropriately substituted phenylboronic acid and another aryl partner.

Another advanced technique is directing group-assisted C-H functionalization, which allows for the sequential modification of specific C-H bonds on an aromatic ring. escholarship.orgnih.gov A directing group temporarily installed on the molecule guides a transition metal catalyst to a specific C-H bond (e.g., ortho, meta, or para), enabling its conversion into a C-C or C-X bond. After the desired functionalization, the directing group can be removed or converted into another functional group. This strategy has been successfully applied to biphenyl systems to achieve remote meta-C-H olefination, acetoxylation, and iodination, providing a powerful tool for building complex substitution patterns that are otherwise inaccessible. nih.gov

The following table summarizes key sequential functionalization strategies and their application in constructing complex biaryl molecules.

| Strategy | Key Reagents/Catalysts | Description | Application Example | Ref. |

| Sequential Suzuki-Miyaura Coupling | Dihalogenated Arene, Arylboronic Acids, Pd Catalyst | Stepwise, regioselective coupling at different halogen sites by tuning reaction conditions. | Synthesis of unsymmetrical p-terphenyls from 1,4-dibromo-2-nitrobenzene. | tandfonline.com |

| Directing Group-Assisted Remote C-H Functionalization | Phenyl Nitrile Substrates, Pd/2-Pyridone Catalysis | A nitrile directing group enables olefination, acetoxylation, or iodination at the remote meta position of a biphenyl. | Meta-functionalization of 2-cyanobiphenyl derivatives. | escholarship.orgnih.gov |

| Sequential C-H Arylation | Heterocyclic Systems, Aryl Halides, Pd or Cu Catalysis | Stepwise introduction of different aryl groups at specific C-H positions on a heteroaromatic core. | Generation of triaryl derivatives through sequential arylations. | acs.org |

This table outlines representative methods for the sequential functionalization of aromatic precursors to yield highly substituted biaryl structures.

Analytical Methodologies for Structural Elucidation and Mechanistic Probes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework.

1H, 13C, and 19F NMR for Precise Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region. The protons on the unsubstituted phenyl ring typically appear as a multiplet, while the protons on the substituted ring will show distinct splitting patterns influenced by both chlorine and the trifluoromethyl group. Based on analogous structures like 3-chloro-1,1'-biphenyl, the protons on the chlorinated ring are expected to be in the range of δ 7.3-7.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the chloro- and trifluoromethyl-substituted ring will be influenced by the electron-withdrawing nature of these substituents. For comparison, the ¹³C NMR data for 3-chloro-1,1'-biphenyl shows signals in the range of δ 125-143 ppm rsc.org. The presence of the trifluoromethyl group is expected to further shift the signals of the carbons in its vicinity.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. In similar aromatic compounds, the trifluoromethyl group typically resonates in the region of -60 to -65 ppm relative to CFCl₃ rsc.org. The precise chemical shift can be influenced by the solvent and the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 7.3 - 7.8 | Multiplets |

| ¹³C | 120 - 145 | Singlets, Doublets, Triplets, Quartet (for C-CF₃) |

| ¹⁹F | -60 to -65 | Singlet |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to trace the connectivity of the protons on each of the phenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning the quaternary carbons, including those bearing the chloro and trifluoromethyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. In the context of this compound, NOESY can provide information about the preferred conformation and the through-space interactions between the protons on the two different phenyl rings, which is related to the dihedral angle between them.

Variable Temperature NMR for Rotational Barrier Determination

The biphenyl (B1667301) scaffold is known for the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings can lead to the existence of stable rotational isomers. The energy barrier to this rotation can be determined using variable temperature (VT) NMR spectroscopy researchgate.netgeorgiasouthern.edu.

In the case of this compound, the presence of substituents on one of the rings can create a significant barrier to free rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the protons and carbons of the different rotamers might be observed. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single, time-averaged signal researchgate.net. By analyzing the line shape changes as a function of temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. Studies on other substituted biphenyls have shown that the size of the ortho substituents has the most significant impact on the rotational barrier nih.govlibretexts.org. While the subject molecule lacks ortho substituents, the electronic effects and steric bulk of the meta chloro and trifluoromethyl groups can still influence the rotational dynamics.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition nih.govlcms.czwaters.com. For this compound, with a molecular formula of C₁₃H₇ClF₃, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass of C₁₃H₇³⁵Cl¹⁹F₃ is 256.0215. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass. The isotopic pattern, particularly the presence of the ³⁷Cl isotope at approximately one-third the intensity of the ³⁵Cl peak, provides an additional layer of confirmation.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₃H₇ClF₃ | ³⁵Cl | 256.0215 |

| C₁₃H₇ClF₃ | ³⁷Cl | 258.0186 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. The dihedral angle between the two phenyl rings is a key structural parameter and is influenced by a balance of steric and electronic effects.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions rsc.orgnih.gov. For this compound, several types of non-covalent interactions are expected to play a role in the solid-state assembly:

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

Fluorine Interactions: While individual C-F bonds are highly polar, fluorine atoms in trifluoromethyl groups can participate in a variety of weak intermolecular interactions, including dipole-dipole and dispersion forces nih.gov.

C-H···π and C-H···F/Cl Interactions: The hydrogen atoms on the phenyl rings can interact with the π-systems of adjacent rings or with the electronegative fluorine and chlorine atoms.

Correlation of Solid-State Conformation with Computational Models

The solid-state conformation of this compound, like other substituted biphenyls, is dictated by a delicate balance of steric and electronic effects. In the crystalline state, biphenyl molecules often adopt a planar or near-planar conformation due to crystal packing forces. acs.org However, in the gas phase or in solution, biphenyl itself has a dihedral angle of approximately 44° between the two phenyl rings to minimize steric hindrance between the ortho-hydrogens. acs.org

For this compound, the substituents on one phenyl ring introduce additional steric and electronic factors that influence the preferred conformation. The chlorine atom and the trifluoromethyl group at the 3 and 5 positions, respectively, are not at the ortho positions and thus exert less direct steric repulsion with the second phenyl ring. However, their presence can influence the electronic distribution and intermolecular interactions within the crystal lattice.

Computational models, such as those based on density functional theory (DFT), are invaluable tools for predicting the conformational preferences of such molecules. These models can calculate the potential energy surface as a function of the dihedral angle between the two phenyl rings. For substituted biphenyls, the energy barrier to rotation around the central C-C bond is a key parameter that determines the conformational flexibility of the molecule. libretexts.org

In the case of this compound, computational studies would likely predict a non-planar minimum energy conformation in the gas phase, similar to unsubstituted biphenyl. The exact dihedral angle would be influenced by the electronic effects of the chloro and trifluoromethyl substituents. In the solid state, intermolecular interactions such as halogen bonding (involving the chlorine atom) and dipole-dipole interactions can stabilize a more planar conformation than predicted for an isolated molecule. researchgate.net The correlation between the computationally predicted lowest energy conformation and the experimentally observed solid-state structure, typically determined by X-ray crystallography, provides crucial insights into the nature and strength of these intermolecular forces.

Table 1: Comparison of Theoretical and Experimental Dihedral Angles for Substituted Biphenyls

| Compound | Method | Dihedral Angle (°) | Reference |

| Biphenyl | Gas-phase electron diffraction | 44.4 | acs.org |

| Biphenyl | Solid-state (crystal) | ~0 (planar) | acs.org |

| 2,2'-Difluorobiphenyl | Computational (DFT) | ~47 | Analogous Systems |

| 4,4'-Dichlorobiphenyl | X-ray Crystallography | ~38 | Analogous Systems |

Note: Data for this compound is not available and the table presents data for related compounds to illustrate the concepts.

Spectroscopic Techniques for Characterization of Reaction Progress and Products

Spectroscopic techniques are fundamental in monitoring the synthesis of this compound and characterizing the final product.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration for an aryl chloride is expected in the 1100-1000 cm⁻¹ region. The trifluoromethyl group gives rise to strong C-F stretching bands, which are typically observed in the range of 1350-1100 cm⁻¹. These bands are often intense and can be a clear indicator of the presence of the CF₃ group. mdpi.com

By monitoring the appearance or disappearance of specific peaks, IR spectroscopy can be used to follow the progress of a reaction. For instance, in a Suzuki coupling reaction to synthesize this biphenyl, the disappearance of the boronic acid or ester functional group peaks from the starting material and the appearance of the characteristic biphenyl peaks would indicate product formation.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-Cl | Stretch | 1100-1000 |

| C-F (in CF₃) | Stretch | 1350-1100 (strong, multiple bands) |

| Biphenyl C-C | Stretch | ~1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like biphenyls. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the biphenyl chromophore.

Unsubstituted biphenyl in solution exhibits a strong absorption band (π → π* transition) around 250 nm. The presence of substituents on the phenyl rings can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity. The chloro and trifluoromethyl groups are auxochromes that can influence the electronic transitions. Their presence is likely to cause a slight bathochromic (red) or hypsochromic (blue) shift of the main absorption band. mdpi.com

UV-Vis spectroscopy can be employed to monitor the progress of reactions by observing the change in the absorption spectrum over time. For example, if a starting material has a significantly different λmax than the biphenyl product, the reaction can be followed by measuring the absorbance at the respective wavelengths.

Table 3: Illustrative UV-Vis Absorption Data for Biphenyl Derivatives in Ethanol

| Compound | λmax (nm) | Molar Absorptivity (ε) |

| Biphenyl | 248 | 17000 |

| 4-Chlorobiphenyl | 254 | 19000 |

| 4-(Trifluoromethyl)biphenyl | 252 | 16500 |

Note: The data for this compound is not explicitly available and is inferred from related structures.

Electrochemical Techniques for Mechanistic Insights

Electrochemical methods, particularly cyclic voltammetry, are instrumental in probing the redox properties of molecules and gaining insights into reaction mechanisms.

Cyclic Voltammetry for Redox Properties and Reaction Pathways

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of a substance. For this compound, CV can provide valuable information about its electron-donating and -accepting capabilities.

The voltammogram of this compound would likely show irreversible or quasi-reversible redox waves corresponding to the oxidation and reduction of the biphenyl system. The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted biphenyl. This would be reflected in a higher oxidation potential and a lower reduction potential.

By analyzing the peak potentials, peak currents, and the effect of scan rate, one can deduce information about the stability of the generated radical ions and the kinetics of the electron transfer processes. For instance, the electrochemical behavior can shed light on the feasibility of certain synthetic transformations that proceed via radical intermediates. Furthermore, in the context of mechanistic studies of reactions involving this compound, CV can help to identify potential reactive intermediates and understand the sequence of electron transfer steps. acs.org

Table 4: Representative Redox Potentials of Substituted Aromatic Compounds

| Compound | Process | Potential (V vs. SCE) |

| Biphenyl | Oxidation | ~1.9 |

| Chlorobenzene | Reduction | ~-2.6 |

| Benzotrifluoride (B45747) | Reduction | ~-2.5 |

Note: The values are approximate and can vary significantly with the solvent and electrolyte system used. Data for this compound is not available and is estimated based on related compounds.

Environmental Transformation and Degradation Pathways Academic Context

Biotransformation and Biodegradation Potential

The microbial breakdown of persistent organic pollutants is a cornerstone of environmental remediation. The unique combination of chlorine and fluorine on a biphenyl (B1667301) structure presents a significant challenge for microbial enzymes.

Microbial Degradation of Halogenated and Fluorinated Aromatic Compounds

The microbial degradation of PCBs is well-documented. nih.gov Aerobic biodegradation is particularly effective for less-chlorinated biphenyls and is typically initiated by a biphenyl dioxygenase, encoded by the bphA gene. researchgate.netkarger.com This enzyme introduces two hydroxyl groups onto one of the aromatic rings, leading to ring cleavage and eventual mineralization. nih.govmicrobiologyresearch.org A wide range of bacteria, including species of Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, are known to carry out this oxidative degradation of PCBs. researchgate.netnih.gov It is plausible that 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl, being a monochlorinated biphenyl, could be susceptible to this aerobic pathway. However, the presence of the strongly electron-withdrawing trifluoromethyl group may hinder the initial enzymatic attack by dioxygenase.

Anaerobic degradation of PCBs often proceeds via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. karger.com This process is generally more effective for highly chlorinated biphenyls. While less likely to be the primary initial step for a monochlorinated biphenyl, it could occur in anaerobic environments like sediments.

Interactive Table: Key Microbial Genera in PCB Degradation Click on a genus to see its typical degradation pathway for PCBs.

| Microbial Genus | Typical Degradation Pathway | Key Enzymes |

|---|---|---|

| Pseudomonas | Aerobic oxidation | Biphenyl dioxygenase, Dihydrodiol dehydrogenase nih.gov |

| Burkholderia | Aerobic oxidation | Biphenyl dioxygenase (bphA) karger.com |

| Rhodococcus | Aerobic oxidation | Biphenyl dioxygenase karger.com |

| Dehalococcoides | Anaerobic reductive dechlorination | Reductive dehalogenases karger.com |

Defluorination Mechanisms in Environmental Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a metabolically difficult process. nih.gov While microbial reductive dechlorination is a known environmental process, reductive defluorination is less common and not as well understood for aromatic compounds. nih.gov

As discussed under abiotic processes, chemical defluorination of the -CF3 group via hydrolysis is unlikely for this compound due to its meta position. rsc.orgrsc.org Photochemical reactions remain a more probable route for abiotic defluorination. nih.gov While some specialized microorganisms can degrade certain per- and polyfluoroalkyl substances (PFAS), the specific enzymes and pathways that could act on an aromatic trifluoromethyl group are not well-established. The high stability of the C-F bond is the primary factor limiting the mineralization of such fluorinated molecules by microbes. nih.gov

Formation of Environmentally Relevant Metabolites (e.g., Trifluoroacetic Acid)

The degradation of this compound can lead to the formation of several environmentally relevant metabolites.

Trifluoroacetic Acid (TFA): TFA is a highly persistent and mobile environmental contaminant. chemrxiv.orgacs.org Its formation is a significant concern with the degradation of many trifluoromethyl-containing compounds. Aqueous photochemistry is a known pathway for the generation of TFA from Ar-CF3 compounds. chemrxiv.orgacs.orgconfex.com The mechanism involves the oxidative cleavage of the aromatic ring, which releases the -CF3 group that is then converted to TFA. chemrxiv.orgacs.org Studies on related compounds have shown TFA formation yields can reach up to 10% under specific photochemical conditions. chemrxiv.orgacs.orgconfex.com

Chlorobenzoates: If the biphenyl structure is cleaved via the common aerobic PCB degradation pathway, the chlorinated ring would be transformed into a chlorobenzoate. microbiologyresearch.org These compounds are common metabolic intermediates that accumulate during the co-metabolism of PCBs. microbiologyresearch.org

Hydroxylated Analogs: Partial oxidation, either through abiotic reactions with hydroxyl radicals or biotic metabolism by organisms, can lead to the formation of hydroxylated derivatives. researchgate.netnih.gov These hydroxylated PCBs (OH-PCBs) are a class of contaminants in their own right, sometimes exhibiting higher toxicity than the parent compounds. researchgate.net

Advanced Analytical Methods for Environmental Fate Studies

The study of the environmental fate of this compound relies on sophisticated analytical methodologies capable of detecting and quantifying the parent compound and its transformation products at trace levels in complex environmental matrices such as soil, sediment, and water. These methods generally involve multi-step processes including sample extraction, extract cleanup, and instrumental analysis. The techniques are largely adapted from well-established protocols for structurally similar compounds, like polychlorinated biphenyls (PCBs). cdc.govresearchgate.net

Sample Preparation: Extraction and Cleanup

The initial and most critical step in the analysis is the efficient extraction of the target analyte from the environmental matrix. The choice of extraction technique depends on the sample type (e.g., soil, water) and the physicochemical properties of the compound.

For solid samples like soil and sediment, several robust extraction methods are employed. Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique that uses elevated temperatures and pressures to rapidly extract analytes. nih.gov For instance, a soil sample can be mixed with a dispersant like diatomaceous earth, placed into an extraction cell, and extracted with a suitable solvent such as hexane (B92381) or a hexane/acetone mixture. thermofisher.comSoxhlet extraction is a classic and exhaustive technique that, while more time-consuming, ensures high extraction efficiency using solvents like acetone-hexane mixtures. researchgate.net More rapid techniques like Solid-Phase Microextraction (SPME) can also be utilized, particularly for field screening, where a fiber coated with a stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace of a heated soil sample to adsorb the analytes. nih.gov

Aqueous samples are typically processed using Solid-Phase Extraction (SPE) . Water is passed through a cartridge containing a sorbent material, such as C18-bonded silica (B1680970) or polystyrene-divinylbenzene, which retains the analyte. cdc.gov The compound is then eluted from the cartridge with a small volume of an organic solvent. cdc.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds (e.g., lipids, humic acids) that could compromise the instrumental analysis. cdc.gov This is commonly achieved using adsorption chromatography with materials like silica gel, alumina, or Florisil. cdc.gov For samples with high lipid content, gel permeation chromatography (GPC) is an effective technique for separation based on molecular size. cdc.gov A sulfuric acid treatment can also be used to remove many organic interferences, particularly when analyzing chlorinated compounds. researchgate.net

| Technique | Matrix | Typical Solvents | Key Advantages |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Hexane, Dichloromethane, Acetone | Fast, automated, reduced solvent consumption |

| Soxhlet Extraction | Soil, Sediment | Hexane/Acetone | Exhaustive extraction, well-established |

| Solid-Phase Extraction (SPE) | Water | Methanol, Dichloromethane (for elution) | High concentration factor, clean extracts |

| Solid-Phase Microextraction (SPME) | Soil, Water | Solvent-free | Fast, portable for field use, minimal sample prep |

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of semi-volatile compounds like this compound. clu-in.org High-resolution capillary GC columns, typically with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), are used to separate the analyte from other compounds in the extract.

The mass spectrometer serves as a highly selective and sensitive detector. For routine monitoring, a single quadrupole mass spectrometer may be operated in Selected Ion Monitoring (SIM) mode, where only specific mass-to-charge (m/z) ratios corresponding to the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. thermofisher.com For more complex matrices or when unambiguous identification is required, tandem mass spectrometry (GC-MS/MS) on a triple quadrupole instrument provides superior selectivity by monitoring specific fragmentation transitions. researchgate.net High-resolution mass spectrometry (HRMS) offers very high mass accuracy, which can help in identifying unknown metabolites and transformation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for analyzing more polar metabolites that may be formed during environmental degradation, such as hydroxylated or sulfonated derivatives. nih.govcore.ac.uk These transformation products are often not volatile enough for GC analysis without derivatization. nih.gov Reversed-phase chromatography is typically employed for separation. The use of techniques like trapped ion mobility spectrometry (TIMS) coupled with time-of-flight (TOF) mass spectrometry can further enhance selectivity by separating isomers based on their shape and size in the gas phase. nih.govnih.gov

| Technique | Typical Column | Ionization Mode | Primary Application |

|---|---|---|---|

| GC-MS(/MS) | 5% Phenyl-methylpolysiloxane | Electron Ionization (EI) | Quantification of the parent compound and non-polar metabolites. |

| LC-MS/MS | C18 (Reversed-Phase) | Electrospray Ionization (ESI) | Analysis of polar, hydroxylated, or other functionalized metabolites. |

| GC-HRMS | Non-polar capillary | Electron Ionization (EI) | Accurate mass measurement for identification of unknown products. |

| LC-TIMS-TOF MS | C18 (Reversed-Phase) | Electrospray Ionization (ESI) | Separation of isomers and analysis of complex metabolite mixtures. nih.govnih.gov |

The combination of these advanced extraction, cleanup, and instrumental techniques allows for the comprehensive study of the environmental transformation and degradation pathways of this compound, providing crucial data for environmental risk assessment.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Building Blocks and Intermediates in Complex Molecule Synthesis

In the realm of organic synthesis, 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl serves as a key building block and intermediate. The presence of reactive sites—the chloro and trifluoromethyl groups—on the biphenyl (B1667301) scaffold allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures. researchgate.netasianpubs.org The trifluoromethyl group, in particular, is of significant interest in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgjelsciences.com